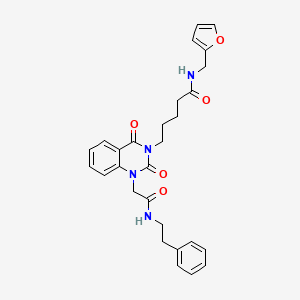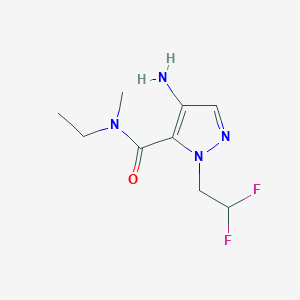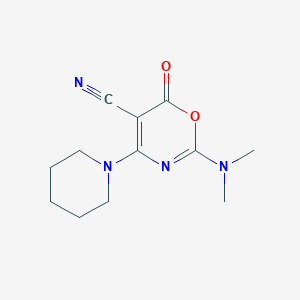
5-(2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)pentanamide is a useful research compound. Its molecular formula is C28H30N4O5 and its molecular weight is 502.571. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
The synthesis of compounds related to quinazoline and furan derivatives, such as the one , often involves intricate chemical reactions that provide insights into the chemical reactivity and stability of these complex molecules. For instance, the work by Shemchuk et al. (2010) explores the hydrolytic opening of the quinazoline ring in furfuryl-quinazoline derivatives, demonstrating the susceptibility of such structures to undergo transformation in various media, which could be relevant for the synthesis or modification of the compound (Shemchuk, Chernykh, Levashov, & Sytnik, 2010).
Potential Antimicrobial and Antitumor Applications
Research into oxazolidinones, which share structural motifs with the compound of interest, suggests potential antimicrobial applications. Devi et al. (2013) describe the synthesis of several oxazolidinone derivatives with promising activity against bacterial and fungal strains, indicating that structurally similar compounds could also possess antimicrobial properties (Devi, Asmat, Jain, Sharma, & Dwivedi, 2013).
Role in Medicinal Chemistry
Compounds with intricate structures similar to the chemical often find relevance in medicinal chemistry, where their synthesis and biological activity are explored for potential therapeutic applications. The study of amino-substituted quinazoline derivatives by Sami et al. (1995) provides an example of how modifications to the quinazoline core can influence antitumor activity and cardiotoxicity, suggesting avenues for research into related compounds' pharmacological profiles (Sami, Dorr, Sólyom, Alberts, & Remers, 1995).
Pharmacophore Modification and Drug Design
Investigations into the modifications of furan and quinazoline derivatives, like the synthesis of furanyl derivatives from red seaweed with pharmacological activities by Makkar and Chakraborty (2018), showcase the potential of such compounds in drug design and development. These derivatives exhibited significant anti-inflammatory, antioxidative, and anti-diabetic properties, highlighting the versatility of furan and quinazoline cores in medicinal chemistry (Makkar & Chakraborty, 2018).
Properties
IUPAC Name |
5-[2,4-dioxo-1-[2-oxo-2-(2-phenylethylamino)ethyl]quinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O5/c33-25(30-19-22-11-8-18-37-22)14-6-7-17-31-27(35)23-12-4-5-13-24(23)32(28(31)36)20-26(34)29-16-15-21-9-2-1-3-10-21/h1-5,8-13,18H,6-7,14-17,19-20H2,(H,29,34)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWYBYSYKBAUFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2571498.png)

![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2,4-dimethylbenzamide](/img/structure/B2571500.png)
![4-chloro-N'-[(1E)-[4-(trifluoromethyl)pyridin-2-yl]methylidene]benzohydrazide](/img/structure/B2571503.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2571505.png)
![5-(3-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2571508.png)
![4-(2-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2571509.png)


![5-(4-methoxybenzyl)-4-oxo-N-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2571514.png)

![N1-butyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2571520.png)
